Boronic acid, 3-pyridinyl-, diethyl ester
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Overview
Description
Boronic acid, 3-pyridinyl-, diethyl ester is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, with two ethyl ester groups. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, 3-pyridinyl-, diethyl ester can be achieved through several methods:
Halogen-Metal Exchange (HMe) and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) followed by Borylation: This approach uses a metal to replace a hydrogen atom on the pyridine ring, which is then followed by borylation.
Palladium-Catalyzed Cross-Coupling of Halopyridines with Tetraalkoxydiborane or Dialkoxyhydroborane: This method employs palladium as a catalyst to couple halopyridines with boron reagents.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This technique uses iridium or rhodium catalysts to directly borylate the pyridine ring.
[4+2] Cycloadditions: This method involves the cycloaddition of a pyridine derivative with a boron-containing reagent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions: Boronic acid, 3-pyridinyl-, diethyl ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide, catalyzed by palladium.
Oxidation: The boronic ester can be oxidized to form boronic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions, various nucleophiles can be employed depending on the desired product.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acid Derivatives: Resulting from oxidation reactions.
Substituted Esters: Produced through substitution reactions.
Scientific Research Applications
Boronic acid, 3-pyridinyl-, diethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of boronic acid, 3-pyridinyl-, diethyl ester primarily involves its role as a boron-containing reagent in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group facilitates these reactions by providing a stable and reactive boron center.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
3-Pyridinylboronic Acid: The parent compound without ester groups.
Catechol Boronic Esters: Used in similar coupling reactions but with different reactivity profiles.
Uniqueness: Boronic acid, 3-pyridinyl-, diethyl ester is unique due to its combination of a pyridine ring and diethyl ester groups, which provide distinct reactivity and solubility properties compared to other boronic acid derivatives. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
CAS No. |
183158-31-8 |
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Molecular Formula |
C9H14BNO2 |
Molecular Weight |
179.03 g/mol |
IUPAC Name |
diethoxy(pyridin-3-yl)borane |
InChI |
InChI=1S/C9H14BNO2/c1-3-12-10(13-4-2)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
FIYNWUOJCBNBCZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC=C1)(OCC)OCC |
Origin of Product |
United States |
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